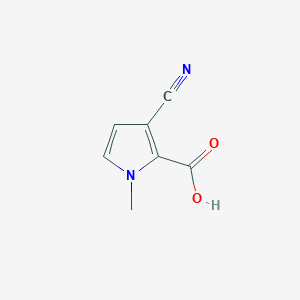![molecular formula C9H13AsO4 B14727475 [4-(2-Hydroxypropoxy)phenyl]arsonous acid CAS No. 6295-26-7](/img/structure/B14727475.png)
[4-(2-Hydroxypropoxy)phenyl]arsonous acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(2-Hydroxypropoxy)phenyl]arsonous acid is an organoarsenic compound with the molecular formula C9H13AsO4 This compound is characterized by the presence of an arsonous acid group attached to a phenyl ring, which is further substituted with a 2-hydroxypropoxy group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Hydroxypropoxy)phenyl]arsonous acid typically involves the reaction of 4-hydroxyphenylarsine oxide with 1-chloro-2-propanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of the phenylarsine oxide attacks the carbon atom of the chloro group in 1-chloro-2-propanol, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
[4-(2-Hydroxypropoxy)phenyl]arsonous acid undergoes various chemical reactions, including:
Oxidation: The arsonous acid group can be oxidized to form arsonic acid derivatives.
Reduction: The compound can be reduced to form arsonous acid derivatives with lower oxidation states.
Substitution: The hydroxyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Arsonic acid derivatives.
Reduction: Reduced arsonous acid derivatives.
Substitution: Various substituted phenylarsine derivatives.
科学研究应用
Chemistry
In chemistry, [4-(2-Hydroxypropoxy)phenyl]arsonous acid is used as a precursor for the synthesis of more complex organoarsenic compounds. It is also studied for its reactivity and potential as a ligand in coordination chemistry.
Biology
In biological research, the compound is investigated for its potential biological activity, including its effects on cellular processes and its potential as a therapeutic agent.
Medicine
In medicine, this compound is explored for its potential use in the treatment of certain diseases, particularly those involving abnormal cell growth or microbial infections.
Industry
In industry, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in materials science and nanotechnology.
作用机制
The mechanism of action of [4-(2-Hydroxypropoxy)phenyl]arsonous acid involves its interaction with cellular components, particularly proteins and enzymes. The arsonous acid group can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and lead to various biological effects.
相似化合物的比较
Similar Compounds
Phenylarsine oxide: Similar structure but lacks the 2-hydroxypropoxy group.
4-Hydroxyphenylarsine oxide: Similar structure but lacks the 2-hydroxypropoxy group.
Arsonic acids: Compounds with similar arsonous acid groups but different substituents on the phenyl ring.
Uniqueness
[4-(2-Hydroxypropoxy)phenyl]arsonous acid is unique due to the presence of the 2-hydroxypropoxy group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility and reactivity, making it more versatile for various applications.
属性
CAS 编号 |
6295-26-7 |
|---|---|
分子式 |
C9H13AsO4 |
分子量 |
260.12 g/mol |
IUPAC 名称 |
[4-(2-hydroxypropoxy)phenyl]arsonous acid |
InChI |
InChI=1S/C9H13AsO4/c1-7(11)6-14-9-4-2-8(3-5-9)10(12)13/h2-5,7,11-13H,6H2,1H3 |
InChI 键 |
JFTWDFNVNZXQDC-UHFFFAOYSA-N |
规范 SMILES |
CC(COC1=CC=C(C=C1)[As](O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



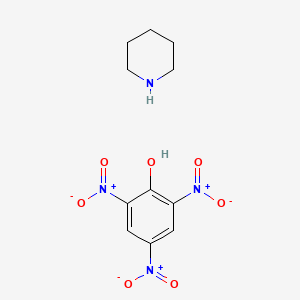
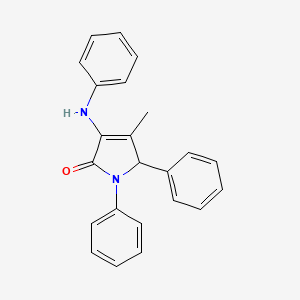
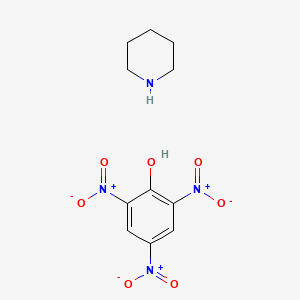
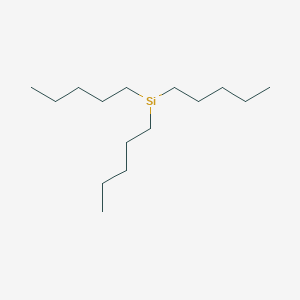

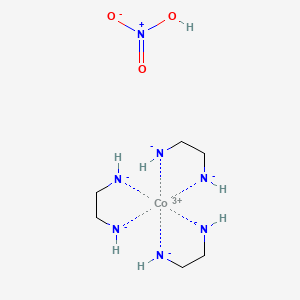

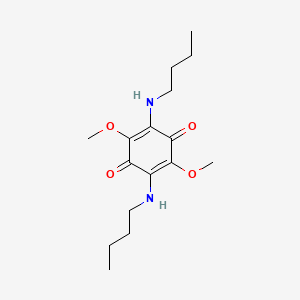
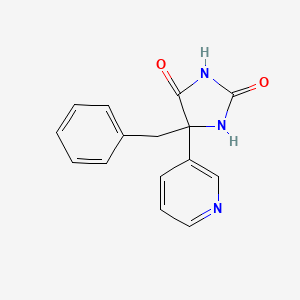
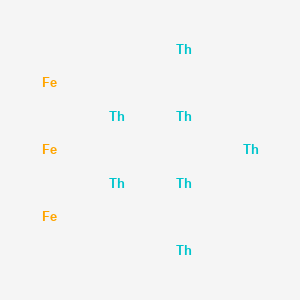
![2-[(Dimethylhydrazinylidene)methyl]phenol](/img/structure/B14727468.png)
